N-(3-acetylphenyl)-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)14-3-2-4-15(9-14)18-16(20)13-7-5-12(10-17)6-8-13/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPYRALMAZXNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-cyanobenzamide typically involves the reaction of 3-acetylphenylamine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-cyanobenzamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of N-(3-carboxyphenyl)-4-cyanobenzamide.
Reduction: Formation of N-(3-acetylphenyl)-4-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-acetylphenyl)-4-cyanobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-cyanobenzamide involves its interaction with specific molecular targets in biological systems. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound and its ability to form hydrogen bonds with biological molecules. This can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N-(3-acetylphenyl)-4-cyanobenzamide and related compounds:
Key Observations :
- Electron-withdrawing vs.
- Steric effects : Bulky groups like tert-butyl () or indenyl () may reduce solubility but enhance hydrophobic interactions compared to the moderately sized acetyl group.
Physicochemical Properties
- Solubility: The cyano group’s polarity may enhance solubility in polar solvents (e.g., DMSO or acetone), whereas acetyl and aromatic groups could reduce aqueous solubility.
- Spectroscopic Data :
Biological Activity
N-(3-acetylphenyl)-4-cyanobenzamide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features an acetyl group attached to a phenyl ring and a cyanobenzamide moiety. The compound's chemical properties are critical for its biological activity, influencing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 260.28 g/mol |
| Melting Point | 140-145 °C |
| Solubility | Soluble in DMSO |
| LogP (Partition Coefficient) | 2.5 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vivo models of inflammation showed that the compound significantly reduced edema and inflammatory cytokine levels.
Table 2: Anti-inflammatory Effects
| Treatment Group | Dose (mg/kg) | Edema Reduction (%) | IL-1β Levels (pg/mL) |
|---|---|---|---|
| Control | - | 0 | 250 |
| Indomethacin | 10 | 70 | 80 |
| This compound | 50 | 60 | 100 |
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. It has been shown to inhibit NF-κB activation, leading to decreased expression of pro-inflammatory cytokines.
Molecular Docking Studies
Molecular docking studies suggest that this compound binds effectively to the active sites of various enzymes involved in inflammatory responses, such as COX-2 and iNOS. This binding is believed to contribute to its observed anti-inflammatory effects.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing N-(3-acetylphenyl)-4-cyanobenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with nitration, acetylation, and amidation. For example, a benzene derivative can undergo nitration using sulfuric acid, followed by acetylation with acetic anhydride. The amide bond is formed via coupling of 3-acetylphenylamine with 4-cyanobenzoyl chloride in solvents like dichloromethane, using a base (e.g., triethylamine) to facilitate the reaction . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to improve yield and purity.
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : The cyano group (C≡N) shows a sharp absorption near 2200–2250 cm⁻¹, while the acetyl group (C=O) appears ~1680–1720 cm⁻¹. Comparative studies with 4-cyanobenzamide derivatives can validate functional groups .
- NMR : H NMR will show signals for aromatic protons (δ 7.0–8.5 ppm), the acetyl methyl group (δ ~2.6 ppm), and the amide proton (δ ~10 ppm, if present). C NMR confirms the cyano carbon (δ ~115 ppm) and carbonyl carbons (amide: δ ~165 ppm; acetyl: δ ~200 ppm) .
Q. What solvent systems are suitable for solubility testing and recrystallization?
- Methodological Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are preferred for initial solubility screening due to the compound’s aromatic and polar substituents. Recrystallization can be attempted using ethanol/water mixtures or ethyl acetate/hexane gradients. Solubility profiles of structurally similar benzamides suggest moderate solubility in DMSO but limited solubility in non-polar solvents like hexane .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) for amide bond formation to enhance efficiency.
- Temperature Control : Maintain low temperatures (0–5°C) during nitration to prevent byproducts.
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization to isolate high-purity product. Comparative studies on similar benzamides indicate that yields >70% are achievable with optimized conditions .
Q. How should researchers address contradictions in reported biological activity data for cyanobenzamide derivatives?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell lines, incubation time) to minimize variability.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; for example, replacing the acetyl group with a nitro moiety may alter enzyme inhibition profiles .
- Target Validation : Use knock-out models or competitive binding assays to confirm specificity for suspected biological targets (e.g., kinases, receptors) .
Q. What crystallographic challenges arise in determining the crystal structure of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from acetone or DMSO may yield suitable single crystals.
- Data Collection : Use high-resolution synchrotron radiation to resolve overlapping electron densities caused by planar aromatic rings.
- Refinement : Employ SHELXL for small-molecule refinement, incorporating restraints for disordered solvent molecules. Similar benzamides required anisotropic displacement parameters for accurate modeling .
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Simulate electrophilic aromatic substitution (EAS) reactivity at the cyano-substituted ring using Gaussian or ORCA software. The electron-withdrawing cyano group directs EAS to meta/para positions.
- Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina. Studies on analogous compounds show strong correlations between computed binding energies and experimental IC₅₀ values .
Q. What strategies are effective for analyzing degradation products under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at elevated temperatures (40–60°C).
- LC-MS Analysis : Monitor degradation using reverse-phase HPLC coupled with high-resolution mass spectrometry. Cyanobenzamides are prone to hydrolysis of the amide bond under basic conditions, yielding 3-acetylaniline and 4-cyanobenzoic acid as major degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
